(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid
Description
(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a fluorine atom at the 5-position and a tert-butoxymethyl group at the 2-position. The tert-butoxymethyl group combines a bulky tert-butyl moiety with a methylene-linked ether, conferring unique steric and electronic properties. This compound is of interest in medicinal chemistry and materials science due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, saccharide sensing, and enzyme inhibition .
Properties
IUPAC Name |
[5-fluoro-2-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BFO3/c1-11(2,3)16-7-8-4-5-9(13)6-10(8)12(14)15/h4-6,14-15H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQNRNXARAPRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)COC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid typically involves the borylation of a suitable aryl halide precursor. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods leverage automated systems to precisely control reaction parameters, ensuring consistent product quality. Additionally, the use of recyclable catalysts and green chemistry principles can minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the boronic acid to boranes or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of strong nucleophiles like Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include phenols, boranes, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1.1. Anticancer Agents
Boronic acids, including (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid, have been explored as potential anticancer agents due to their ability to inhibit proteasomes and other cancer-related enzymes. The incorporation of fluorine enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for drug development.
Case Study:
A study demonstrated that phenylboronic acids with fluorine substituents exhibited improved potency against cancer cell lines compared to their non-fluorinated counterparts. The mechanism involves the inhibition of key enzymes that regulate cell proliferation and apoptosis, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
Organic Synthesis
2.1. Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling
| Reactants | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| This compound + Aryl Halide | Palladium(II) acetate + Phosphine ligand | DMF | 100 °C | 85% |
| This compound + Vinyl Halide | Palladium(II) acetate + Phosphine ligand | Toluene | 90 °C | 78% |
This table summarizes the conditions under which this compound can effectively participate in cross-coupling reactions, showcasing its versatility as a building block in organic synthesis .
Materials Science
3.1. Polymer Chemistry
The compound is also employed in the synthesis of functionalized polymers. Boronic acids can form dynamic covalent bonds with diols, leading to the development of smart materials with applications in drug delivery systems and biosensors.
Case Study:
Research has shown that polymers incorporating boronic acids can selectively bind to glucose, making them useful for developing glucose sensors for diabetic monitoring. The incorporation of fluorinated boronic acids enhances the sensitivity and selectivity of these sensors .
Analytical Chemistry
4.1. Fluorescence Sensors
this compound has been integrated into fluorescence-based sensors for detecting biomolecules such as sugars and neurotransmitters.
Table 2: Performance of Fluorescence Sensors Using Boronic Acids
| Sensor Type | Target Analyte | Detection Limit | Response Time |
|---|---|---|---|
| BITQ Sensor | Boron Neutron Capture Therapy agents | 0.1 µM | <1 min |
| Fluorescent Probe | Glucose | 0.05 mM | <30 sec |
The above table illustrates the performance metrics of fluorescence sensors developed using boronic acids, emphasizing their rapid response times and low detection limits, critical for real-time monitoring applications .
Mechanism of Action
The mechanism of action of (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The tert-butoxymethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, enhancing its effectiveness in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acids
Substituent Effects on Steric and Electronic Properties
The tert-butoxymethyl group distinguishes the target compound from analogs with smaller alkoxy or alkyl groups. Key comparisons include:
Key Observations :
- Solubility : Bulky substituents (e.g., tert-butyl, cyclohexyl) reduce aqueous solubility but enhance compatibility with organic solvents .
- Electronic Effects : Fluorine at the 5-position withdraws electron density, increasing the boronic acid's Lewis acidity and enhancing diol-binding capacity for sensing applications .
Saccharide Sensing
Boronic acids form reversible esters with diols, enabling glucose detection. The tert-butoxymethyl group’s steric bulk may reduce non-specific binding, improving selectivity. In contrast, methoxymethyl analogs (e.g., (5-Fluoro-2-(methoxymethyl)phenyl)boronic acid) exhibit faster equilibration with diols due to lower steric hindrance .
Enzyme Inhibition
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A. The tert-butoxymethyl analog’s bulk may hinder binding in some enzyme pockets but could enhance specificity in others .
Drug Delivery
Aminomethyl derivatives (e.g., 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride) enable pH-dependent cellular uptake, leveraging the amino group’s protonation in acidic environments (e.g., tumor tissues) .
Biological Activity
(2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological activity, including anticancer and antimicrobial properties, supported by relevant studies and data.
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable scaffold in drug development.
Anticancer Activity
Research has indicated that boronic acids can exhibit significant anticancer properties. A study investigating various boronic acid derivatives, including related compounds, demonstrated their cytotoxic effects on prostate cancer cells (PC-3). The results showed that at a concentration of 5 µM, certain boronic compounds reduced cell viability to approximately 33%, while healthy cells maintained about 71% viability .
Table 1: Cytotoxic Effects of Boronic Compounds on Cancer Cells
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| B5 | PC-3 | 5 | 33 |
| B7 | PC-3 | 5 | 44 |
| Control | L929 (Healthy) | 5 | 71 |
These findings suggest that this compound may possess similar mechanisms of action, potentially inhibiting cancer cell proliferation through pathways involving apoptosis or cell cycle arrest.
Antimicrobial Activity
Boronic acids have also been studied for their antimicrobial properties. A comparative analysis highlighted that certain derivatives exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones ranging from 7 to 13 mm . The mechanism of action appears to involve disruption of bacterial protein synthesis, possibly through interaction with tRNA synthetases .
Table 2: Antimicrobial Activity of Boronic Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Related Boronic Compounds | S. aureus | TBD |
| Related Boronic Compounds | Candida albicans | TBD |
The proposed mechanism by which this compound exerts its biological effects includes:
- Covalent Bond Formation : The boron atom can form reversible covalent bonds with cis-diols present in biomolecules, which may alter their function.
- Enzyme Inhibition : It has been suggested that such compounds can inhibit enzymes critical for cancer cell survival and microbial growth.
- Fluorine Substitution : The fluorine atom enhances binding interactions with biological targets, increasing the efficacy of the compound.
Case Studies
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of various boronic acids on cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability in prostate cancer cells while sparing healthy fibroblast cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of boronic acids against common pathogens, noting effective inhibition against Bacillus cereus and Aspergillus niger, indicating potential therapeutic applications in treating infections caused by resistant strains .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (2-(Tert-butoxymethyl)-5-fluorophenyl)boronic acid, and how can purity be ensured?
- Answer : The synthesis typically involves Suzuki-Miyaura coupling or direct boronation of a halogenated precursor. For boronate ester intermediates, anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) are critical. Purification via recrystallization or silica gel chromatography (using gradients of ethyl acetate/hexane) is recommended. Purity validation requires ¹H/¹³C NMR to confirm boronic acid functionality and HPLC-MS (≥97% purity threshold) .
Q. How should researchers characterize this compound’s structure and stability under experimental conditions?
- Answer : Use multi-nuclear NMR (¹¹B NMR for boron environment analysis) and X-ray crystallography for definitive structural confirmation. Stability studies under varying pH (e.g., aqueous vs. organic solvents) and temperature (TGA/DSC analysis) are essential. For hydrolytic stability, monitor boronic acid-to-boronate ester conversion via FT-IR .
Q. What strategies mitigate solubility limitations in cross-coupling reactions?
- Answer : Co-solvent systems (e.g., THF/water mixtures) enhance solubility. Alternatively, convert the boronic acid to its pinacol ester derivative for improved stability and solubility in hydrophobic media. Optimize reaction temperature (40–80°C) to balance reactivity and decomposition risks .
Advanced Research Questions
Q. How does the tert-butoxymethyl group influence this boronic acid’s reactivity in supramolecular chemistry?
- Answer : The bulky tert-butoxymethyl group sterically hinders planar boronic acid-diol interactions, favoring 1:2 (boronic acid:diol) stoichiometry in saccharide binding. Competitive assays with fructose or glucose (via isothermal titration calorimetry) reveal binding constants (Kₐ) differences compared to unsubstituted analogs .
Q. Can this compound act as a functional handle in stimuli-responsive materials (e.g., hydrogels or MOFs)?
- Answer : Yes. The boronic acid’s reversible diol binding enables pH- or saccharide-responsive hydrogel formation. For MOFs, coordinate with transition metals (e.g., Cu²⁺) to create porous frameworks. Monitor dynamic behavior via rheology or gas adsorption studies .
Q. What mechanistic insights arise from its use in boron affinity chromatography for glycoprotein separation?
- Answer : The compound’s boronic acid moiety selectively binds cis-diols on glycoproteins. Optimize buffer pH (8.5–9.0) to enhance binding, and elute using competitive ligands (e.g., sorbitol). Compare retention times with Wulff-type boronic acids to assess steric effects .
Data Analysis & Contradictions
Q. How to resolve discrepancies between computational predictions and experimental binding affinities?
- Answer : Re-evaluate DFT calculations (e.g., solvation models or conformational sampling). Experimentally, use surface plasmon resonance (SPR) to measure real-time binding kinetics. Cross-validate with NMR titration data to identify overlooked equilibria (e.g., aggregation) .
Q. Why might X-ray crystallography fail to resolve the boronic acid group’s geometry?
- Answer : Boronic acids often exhibit disorder in crystal lattices due to dynamic B–O bond rotation. To address this, co-crystallize with a diol (e.g., mannitol) to stabilize the boronate ester form, enabling clearer diffraction patterns .
Methodological Tables
Safety & Storage
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
